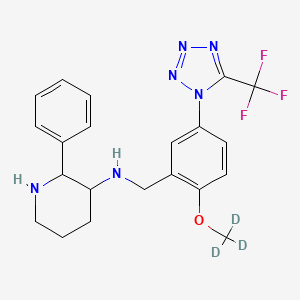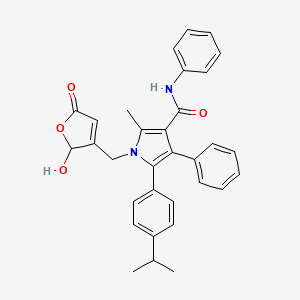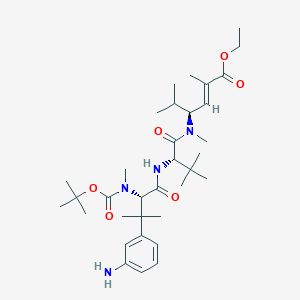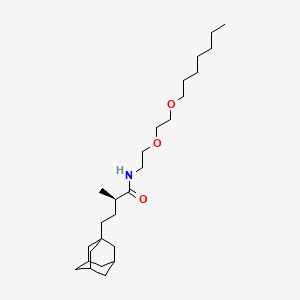
HyT36(-Cl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HyT36(-Cl) is a low molecular weight hydrophobic tag that promotes the degradation of fusion proteins and the pseudokinase Her3. It is primarily used in scientific research to study protein degradation and stability. The compound is known for its ability to selectively destabilize and degrade specific proteins, making it a valuable tool in molecular biology and biochemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of HyT36(-Cl) involves several steps, starting with the preparation of the core structure followed by the introduction of the hydrophobic tag. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The specific details of the synthetic route are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of HyT36(-Cl) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the final product. The compound is typically produced in facilities equipped with advanced chemical synthesis and purification technologies .
化学反应分析
Types of Reactions: HyT36(-Cl) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: HyT36(-Cl) can be reduced to form different reduced species.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehydrogenated products .
科学研究应用
HyT36(-Cl) has a wide range of applications in scientific research, including:
Chemistry: Used to study the stability and degradation of proteins and other biomolecules.
Biology: Employed in cellular studies to investigate protein interactions and functions.
Industry: Utilized in the development of biotechnological products and processes
作用机制
HyT36(-Cl) exerts its effects by promoting the degradation of fusion proteins and the pseudokinase Her3. The compound selectively destabilizes these proteins, leading to their degradation via the ubiquitin-proteasome pathway. This process involves the tagging of the target protein with ubiquitin molecules, which signals for its degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin ligase complex and the proteasome machinery .
相似化合物的比较
HyT13: Another hydrophobic tag used for protein degradation.
HyT27: Known for its ability to degrade specific kinases.
HyT45: Used in studies involving protein-protein interactions.
Uniqueness of HyT36(-Cl): HyT36(-Cl) is unique due to its high selectivity and efficiency in degrading fusion proteins and the pseudokinase Her3. Its specific hydrophobic tag structure allows for targeted degradation, making it a valuable tool in research applications where precise protein manipulation is required .
属性
分子式 |
C26H47NO3 |
|---|---|
分子量 |
421.7 g/mol |
IUPAC 名称 |
(2R)-4-(1-adamantyl)-N-[2-(2-heptoxyethoxy)ethyl]-2-methylbutanamide |
InChI |
InChI=1S/C26H47NO3/c1-3-4-5-6-7-11-29-13-14-30-12-10-27-25(28)21(2)8-9-26-18-22-15-23(19-26)17-24(16-22)20-26/h21-24H,3-20H2,1-2H3,(H,27,28)/t21-,22?,23?,24?,26?/m1/s1 |
InChI 键 |
NMHRXDSNWFMJMP-NBEIGTDRSA-N |
手性 SMILES |
CCCCCCCOCCOCCNC(=O)[C@H](C)CCC12CC3CC(C1)CC(C3)C2 |
规范 SMILES |
CCCCCCCOCCOCCNC(=O)C(C)CCC12CC3CC(C1)CC(C3)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


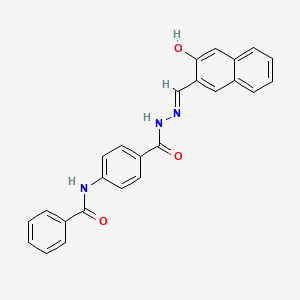
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12394553.png)


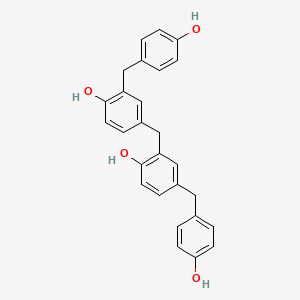
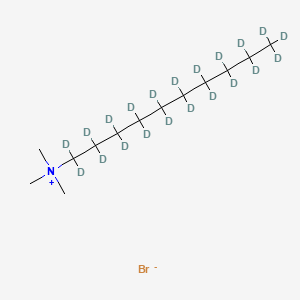



![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
